Hmg二硫代辅酶A

描述

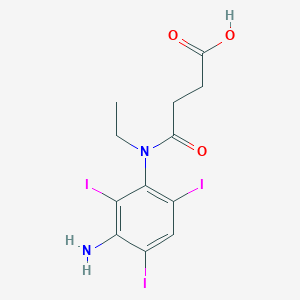

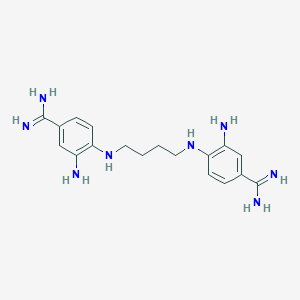

“Hmgdithio-coa” is a potent inhibitor of Pseudomonas mevalonii HMG-CoA reductase . It’s an intermediate in the mevalonate and ketogenesis pathways, formed from acetyl CoA and acetoacetyl CoA by HMG-CoA synthase .

Synthesis Analysis

The synthesis of xenobiotic acyl-coenzyme A-thioesters (acyl-CoAs) like “Hmgdithio-coa” involves the formation of these compounds from acetyl CoA and acetoacetyl CoA by HMG-CoA synthase . The methodologies for addressing the formation of xenobiotic acyl-CoAs include the synthesis of reference standards of xenobiotic acyl-CoAs, which are important tools in developing bioanalytical methods and for evaluating chemical reactivity .

Molecular Structure Analysis

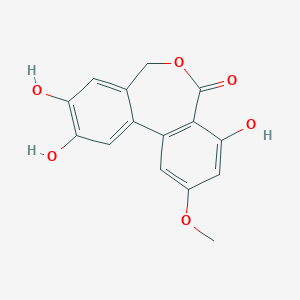

The molecular structure of “Hmgdithio-coa” is complex and involves several key residues for the formation of the active dimer . These residues are located in two specific spots of the protein with a cleft shape, whose shape and size is favorable for small drug binding .

Chemical Reactions Analysis

The chemical reactions involving “Hmgdithio-coa” are complex and involve several steps. The formation of xenobiotic acyl-CoAs involves the synthesis of reference standards of xenobiotic acyl-CoAs, which are important tools in developing bioanalytical methods and for evaluating chemical reactivity .

科学研究应用

1. HMG-CoA还原酶的抑制

HMG二硫代辅酶A是假单胞菌甲羟戊酸HMG-CoA还原酶的强效抑制剂。它对HMG-CoA的竞争性抑制具有重要意义,表明其在研究和操作胆固醇生物合成途径中的潜在用途 (Wrensford、Rodwell和Anderson,1991年)。

2. 代谢工程和生物合成

2019年的一项研究开发了一种使用肽捕获CoA结合代谢物(包括HMG-CoA)的方法来分析CoA依赖性途径。这项工作对于优化酶促途径以生产小分子(包括与异戊二烯生物合成相关的那些)至关重要 (O’Kane等人,2019年)。

3. 了解他汀类药物的机制

对他汀类药物抑制胆固醇生物合成中至关重要的酶HMG-CoA还原酶的结构机制的研究,提供了对该药物与HMG-CoA相互作用的见解。了解这种相互作用有助于开发更有效的降胆固醇药物 (Istvan和Deisenhofer,2001年)。

4. HMG-CoA还原酶的反向调节

HMG-CoA还原酶的生物学包括对不同同工酶的反向调节,提供了对其在生化过程中的调节的综合理解。该信息对于脂质代谢紊乱的靶向治疗很有价值 (Hampton、Dimster-Denk和Rine,1996年)。

5. 催化机制见解

经过70多年的研究,HMG-CoA还原酶日益复杂的机制为这种重要酶的催化提供了详细的见解。了解这些机制可以指导针对胆固醇生物合成的新的治疗方法 (Haines、Wiest和Stauffacher,2013年)。

6. 临床应用

HMG-CoA还原酶不仅是胆固醇管理的靶点,而且在原始生殖细胞迁移等发育过程中也发挥作用。这扩展了其抑制剂在脂质代谢之外的潜在临床应用 (Doren、Broihier、Moore和Lehmann,1998年)。

7. 异戊二烯生产中的功能基因组学

功能基因组学在合成生物系统优化中的应用,特别是异戊二烯生产,证明了了解HMG-CoA对细胞代谢影响的重要性 (Kizer、Pitera、Pfleger和Keasling,2008年)。

作用机制

“Hmgdithio-coa” acts as a potent inhibitor of Pseudomonas mevalonii HMG-CoA reductase, with mainly competitive inhibition against HMG-CoA and noncompetitive inhibition against NADH . Statins, also known as HMG-CoA inhibitors, are a class of bioactive small molecules that efficiently reduce the levels of cholesterol .

未来方向

Statins, also known as HMG-CoA inhibitors, are currently in the group of the most prescribed drugs worldwide. They are perceived as agents that have pleiotropic activities; in addition to their inhibitory activity on the production of endogenous cholesterol, statins may also affect cell proliferation, angiogenesis and/or migration (metastasis) of different cancer cells . This opens up new avenues for research and potential therapeutic applications of “Hmgdithio-coa” and similar compounds.

属性

IUPAC Name |

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44N7O20P3S2/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-59-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQIGXWYURVVQD-SJBCKIPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSC(=O)CC(C)(CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSC(=O)CC(C)(CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N7O20P3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928761 | |

| Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-3-hydroxy-3-methylbutanoyl)disulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid | |

CAS RN |

134785-93-6 | |

| Record name | 3-Hydroxy-3-methylglutaryldithio-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134785936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-3-hydroxy-3-methylbutanoyl)disulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)

![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)